4,4,4-Trifluoro-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one
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Overview
Description
4,4,4-Trifluoro-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one: is a synthetic organic compound characterized by the presence of trifluoromethyl, piperidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the trifluoromethyl group and the pyridine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the materials science industry, the compound can be used to develop new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine and pyridine moieties can facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
Uniqueness: Compared to these similar compounds, 4,4,4-Trifluoro-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one is unique due to the presence of both piperidine and pyridine moieties, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a versatile platform for further modifications and applications in various fields.
Properties
IUPAC Name |
4,4,4-trifluoro-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-12-4-2-6-14(20-12)23-11-13-5-3-9-21(10-13)15(22)7-8-16(17,18)19/h2,4,6,13H,3,5,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCUCBKGPOPTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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